molecular formula C16H9F3N2O3 B1305829 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid CAS No. 339021-26-0

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid

Cat. No.: B1305829
CAS No.: 339021-26-0
M. Wt: 334.25 g/mol
InChI Key: KEJRCWXHFCFPFG-UHFFFAOYSA-N
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Description

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phthalazinecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethylphenyl intermediate:

    Cyclization to form the phthalazine ring: The intermediate is then subjected to cyclization reactions to form the phthalazine ring. This can be achieved using reagents like hydrazine hydrate under reflux conditions.

    Introduction of the carboxylic acid group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various catalysts are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phthalazine ring structure allows for binding to various receptors, modulating their function and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide: Similar in structure but with an amide group instead of a carboxylic acid.

    3-(Trifluoromethyl)phenylhydrazine: Contains the trifluoromethylphenyl group but lacks the phthalazine ring.

    Phthalazine derivatives: Various derivatives with different substituents on the phthalazine ring.

Uniqueness

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid is unique due to the combination of the trifluoromethyl group and the phthalazine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in research and industry.

Biological Activity

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid, with the chemical formula C16H9F3N2O3 and CAS Number 339021-26-0, is a bioactive compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Weight : 334.26 g/mol
  • Melting Point : 210–213 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties, which may influence the binding affinity to target proteins.

Key Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.
  • Molecular Docking Studies : In silico studies suggest that the trifluoromethyl group participates in π–π stacking interactions and hydrogen bonding with amino acid residues in target enzymes, enhancing biological activity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Effect Reference
Inhibition of COX-2Moderate inhibition observed
Inhibition of LOX-5 and LOX-15Moderate inhibition observed
Cytotoxicity against cancer cellsEvaluated against MCF-7 cell line
Antioxidant activityFree radical scavenging potential

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the inhibitory effects of various derivatives of phthalazine compounds on cholinesterases and β-secretase. The results indicated that compounds with similar structures to this compound exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for treating neurodegenerative diseases .
  • Cytotoxicity Assessment : Research involving the MCF-7 breast cancer cell line demonstrated that certain derivatives exhibited significant cytotoxicity, indicating a potential for development as anticancer agents .
  • Molecular Docking Analysis : Docking studies revealed that the trifluoromethyl group enhances binding affinity to target proteins involved in inflammatory pathways. This suggests a mechanism by which this compound may exert anti-inflammatory effects .

Properties

IUPAC Name

4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)21-14(22)12-7-2-1-6-11(12)13(20-21)15(23)24/h1-8H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJRCWXHFCFPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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